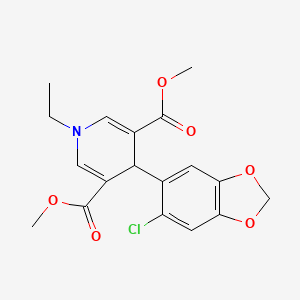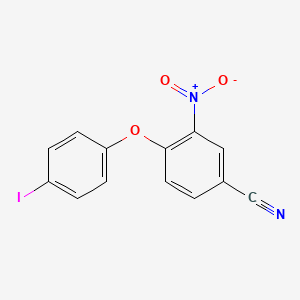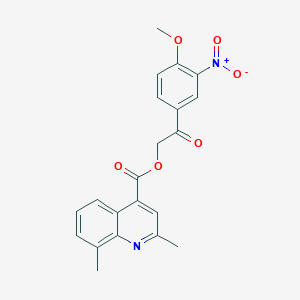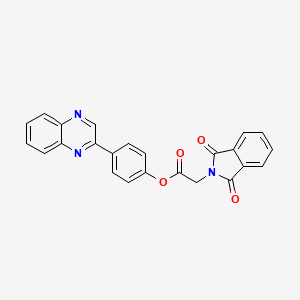![molecular formula C27H15N3O5 B3675032 2-(4-NITROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE](/img/structure/B3675032.png)
2-(4-NITROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE
概要
説明
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and an acenaphthylenoquinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with appropriate amines and aldehydes under specific conditions . The reaction is often catalyzed by palladium catalysts or other transition metal catalysts to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death . These mechanisms contribute to the compound’s anticancer and antibacterial activities.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-b]quinoxaline derivatives: Known for their antioxidant, anticancer, and antibacterial properties.
Quinoxaline 1,4-di-N-oxides: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and oxoethyl groups, along with the acenaphthylenoquinoxaline core, makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-23(15-7-10-18(11-8-15)30(33)34)14-35-27(32)17-9-12-21-22(13-17)29-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)28-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDHKLUFDBGIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)[N+](=O)[O-])N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(4-bromobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B3674974.png)


![(5Z)-5-[(2-chloro-3,4-diethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3674993.png)

![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)
![5-(4-nitrophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3675047.png)
![[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]acetic acid](/img/structure/B3675050.png)
![4-({[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3675056.png)
![N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3675057.png)

![1'-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3675061.png)
